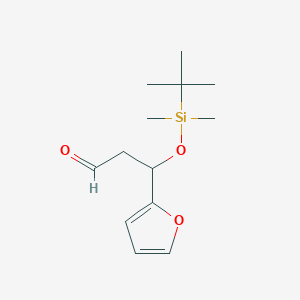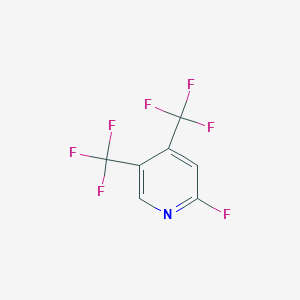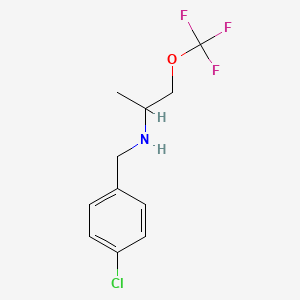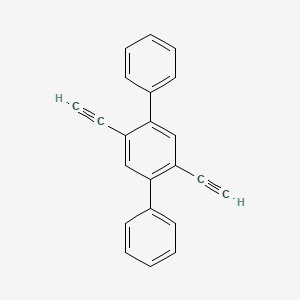![molecular formula C10H7F5N2O2 B11761085 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)
2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3bR,4aS)-5,5-ジフルオロ-3-(トリフルオロメチル)-3b,4,4a,5-テトラヒドロ-1H-シクロプロパ[3,4]シクロペンタ[1,2-c]ピラゾール-1-イル)酢酸は、ユニークなシクロプロパン環とピラゾール環構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-((3bR,4aS)-5,5-ジフルオロ-3-(トリフルオロメチル)-3b,4,4a,5-テトラヒドロ-1H-シクロプロパ[3,4]シクロペンタ[1,2-c]ピラゾール-1-イル)酢酸の合成は、通常、容易に入手可能な前駆体から開始し、複数のステップを必要とします。重要なステップには、シクロプロパン環の形成、ピラゾール部分の導入、それに続くフッ素化が含まれます。これらの反応に使用される一般的な試薬には、有機金属化合物、フッ素化剤、および目的の生成物の形成を促進する様々な触媒が含まれます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するための最適化された合成経路が用いられます。クロマトグラフィーや結晶化などの高度な精製方法を含む連続フロー合成などの技術は、化合物の品質を維持しながら、生産を拡大するために用いられます。
化学反応解析
反応の種類
2-((3bR,4aS)-5,5-ジフルオロ-3-(トリフルオロメチル)-3b,4,4a,5-テトラヒドロ-1H-シクロプロパ[3,4]シクロペンタ[1,2-c]ピラゾール-1-イル)酢酸は、次のような様々な化学反応を起こします。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を変換したりできます。
還元: 化合物の酸化状態を変更するために用いられます。
置換: 特定の条件下では、フッ素原子を他の置換基と交換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤が含まれます。反応条件は、所望の変換に応じて異なり、多くの場合、制御された温度と不活性雰囲気を必要とします。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸またはケトンを生成する可能性があり、一方、置換反応は様々な官能基を導入することができ、化合物の汎用性を高めます。
化学反応の分析
Types of Reactions
2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Fluorine atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-((3bR,4aS)-5,5-ジフルオロ-3-(トリフルオロメチル)-3b,4,4a,5-テトラヒドロ-1H-シクロプロパ[3,4]シクロペンタ[1,2-c]ピラゾール-1-イル)酢酸は、科学研究において様々な応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 特に創薬における治療の可能性について探求されています。
産業: ユニークな特性を持つ特殊化学品や材料の生産に利用されます。
作用機序
2-((3bR,4aS)-5,5-ジフルオロ-3-(トリフルオロメチル)-3b,4,4a,5-テトラヒドロ-1H-シクロプロパ[3,4]シクロペンタ[1,2-c]ピラゾール-1-イル)酢酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物のフッ素原子は、結合親和性と選択性を高める上で重要な役割を果たします。関与する経路には、酵素活性の阻害や受容体シグナル伝達の調節などがあり、所望の生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
- 2-((3bR,4aS)-5,5-ジフルオロ-3-(トリフルオロメチル)-3b,4,4a,5-テトラヒドロ-1H-シクロプロパ[3,4]シクロペンタ[1,2-c]ピラゾール-1-イル)プロピオン酸
- 2-((3bR,4aS)-5,5-ジフルオロ-3-(トリフルオロメチル)-3b,4,4a,5-テトラヒドロ-1H-シクロプロパ[3,4]シクロペンタ[1,2-c]ピラゾール-1-イル)酪酸
独自性
2-((3bR,4aS)-5,5-ジフルオロ-3-(トリフルオロメチル)-3b,4,4a,5-テトラヒドロ-1H-シクロプロパ[3,4]シクロペンタ[1,2-c]ピラゾール-1-イル)酢酸の独自性は、シクロプロパン環とピラゾール環の組み合わせ、および複数のフッ素原子などの特定の構造的特徴にあります。これらの特徴は、様々な用途に役立つ、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)propionic acid
- 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)butyric acid
Uniqueness
The uniqueness of 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid lies in its specific structural features, such as the combination of cyclopropane and pyrazole rings with multiple fluorine atoms. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H7F5N2O2 |
|---|---|
分子量 |
282.17 g/mol |
IUPAC名 |
2-[(2R,4S)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid |
InChI |
InChI=1S/C10H7F5N2O2/c11-9(12)4-1-3(4)6-7(10(13,14)15)16-17(8(6)9)2-5(18)19/h3-4H,1-2H2,(H,18,19)/t3-,4+/m1/s1 |
InChIキー |
KKEFPICWHXMILG-DMTCNVIQSA-N |
異性体SMILES |
C1[C@@H]2[C@H]1C(C3=C2C(=NN3CC(=O)O)C(F)(F)F)(F)F |
正規SMILES |
C1C2C1C(C3=C2C(=NN3CC(=O)O)C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)

![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)


![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)

![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
